2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a spirocyclic core (8-oxa-1,3-diazaspiro[4.5]decane) with a 2,4-dioxo motif and an acetamide group substituted at the 4-methoxyphenyl position. The 4-methoxyphenyl group contributes to solubility and electronic effects, influencing pharmacokinetic properties such as absorption and metabolism.
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-2-11(3-5-12)17-13(20)10-19-14(21)16(18-15(19)22)6-8-24-9-7-16/h2-5H,6-10H2,1H3,(H,17,20)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEAJOCDCZNBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Spirocyclic Modifications
- 8-Oxa vs. 8-Methyl Substitution: The target compound contains an 8-oxa group in the spiro ring, which introduces polarity and hydrogen-bonding capacity.
Acetamide Substituent Variations
- 4-Methoxyphenyl vs. 3-Fluorophenyl :
- Cyclohexenylethyl vs. Aromatic Groups :
Physicochemical Properties
*logP values estimated using fragment-based methods.
Pharmacological Implications (Inferred from Structural Analogs)
- Anti-Cancer Activity : Compounds with quinazoline sulfonyl-acetamide groups () show anti-cancer activity, suggesting that the spirocyclic acetamide scaffold may similarly target kinase or protease pathways .
Biological Activity
The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H23N3O4
- Molecular Weight : 345.39 g/mol
- CAS Number : 1775546-30-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. Notable activities include:
- Antihypertensive Effects : Similar compounds in the spirocyclic class have demonstrated antihypertensive properties by acting on adrenergic receptors. For instance, studies have shown that related diazaspiro compounds can function as alpha-adrenoceptor antagonists, which may lower blood pressure by inhibiting vasoconstriction mechanisms .
- Antiplatelet Activity : The biologically active form of related compounds has exhibited significant inhibition of platelet aggregation, indicating potential use in cardiovascular therapies .
- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that spirocyclic compounds may possess cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated but may involve:
- Receptor Modulation : Interaction with adrenergic receptors could lead to vasodilation and reduced blood pressure.
- Inhibition of Platelet Aggregation : This may be mediated through the modulation of signaling pathways involved in platelet activation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antihypertensive effects of diazaspiro compounds; found significant blood pressure reduction in hypertensive models. |
| Study 2 | Assessed antiplatelet activity; reported IC50 values indicating effective inhibition of platelet aggregation at low concentrations. |
| Study 3 | Explored cytotoxicity against various cancer cell lines; showed promising results warranting further investigation into antitumor potential. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
